(-)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a cardioselective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart failure. The incorporation of deuterium into the molecular structure enhances the compound's stability and allows for more precise pharmacokinetic studies. This compound is classified under beta-blockers, specifically targeting beta-1 adrenergic receptors, which play a crucial role in cardiovascular health.
The synthesis of (-)-Nebivolol-d4 Hydrochloride typically involves deuteration processes that modify the original Nebivolol compound to include deuterium atoms. This alteration is significant for research applications, particularly in pharmacokinetics and drug metabolism studies. The compound falls under the category of pharmaceutical agents, specifically classified as a beta-adrenergic antagonist.
The synthesis of (-)-Nebivolol-d4 Hydrochloride can be achieved through several methods:
The molecular formula for (-)-Nebivolol-d4 Hydrochloride is , with a molecular weight of approximately 445.92 g/mol . The structural representation includes:
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1/i11D2,12D2
[2H]C([2H])([C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl
.
(-)-Nebivolol-d4 Hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which (-)-Nebivolol-d4 Hydrochloride operates involves selective binding to beta-1 adrenergic receptors. This interaction inhibits adrenergic stimulation, leading to decreased heart rate and blood pressure. Additionally, it has been noted that this deuterated form exhibits enhanced stability and a reduced metabolic rate compared to its non-deuterated counterpart, facilitating more accurate pharmacokinetic assessments.
Key physical properties include:
Chemical properties encompass:
The molecular weight is approximately 445.92 g/mol, with specific gravity dependent on formulation conditions .
(-)-Nebivolol-d4 Hydrochloride has diverse applications in scientific research:
This compound serves as a valuable tool in both clinical settings and research laboratories for understanding beta-blocker pharmacology more effectively.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7